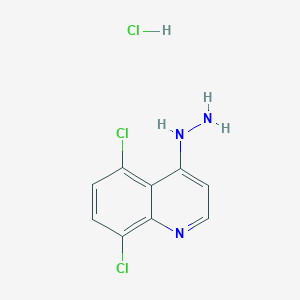
5,8-Dichloro-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine: est un composé chimique de formule moléculaire C₉H₇Cl₂N₃·HCl et de masse moléculaire 264,54 g/mol . Ce composé est principalement utilisé dans la recherche biochimique et a des applications dans divers domaines scientifiques en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine implique généralement la réaction de la 5,8-dichloroquinoléine avec l'hydrate d'hydrazine. La réaction est effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :
5,8-Dichloroquinoléine+Hydrate d'hydrazine→5,8-Dichloro-4-hydrazinoquinoléine
Le produit est ensuite traité avec de l'acide chlorhydrique pour obtenir la forme sel de chlorhydrate.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliquent des voies de synthèse similaires, mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés du produit final. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante dans les milieux industriels pour atteindre la qualité souhaitée.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés de quinoléine correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'hydrazine.
Substitution : Les atomes de chlore dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que le méthylate de sodium et le tert-butylate de potassium.
Principaux produits formés :
Oxydation : Dérivés de la quinoléine.
Réduction : Dérivés de l'hydrazine.
Substitution : Divers composés de quinoléine substitués.
4. Applications de recherche scientifique
Le chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Employé dans des tests biochimiques et des études impliquant l'inhibition enzymatique et les interactions protéiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que l'activité antimicrobienne ou anticancéreuse. Les voies moléculaires exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
5,8-Dichloro-4-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Chlorhydrate de 5,7-dichloro-4-hydrazinoquinoléine
- Chlorhydrate de 6-chloro-4-hydrazinoquinoléine
- Hydrate de dihydrochlorure de 8-hydrazinoquinoléine
- Chlorhydrate de 6-hydrazinylisoquinoléine
Comparaison : Le chlorhydrate de 5,8-dichloro-4-hydrazinoquinoléine est unique en raison de son motif de substitution spécifique sur le cycle de la quinoléine, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité et une sélectivité différentes dans les réactions chimiques, ainsi que des activités biologiques variables. Cette singularité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
1170215-21-0 |
|---|---|
Formule moléculaire |
C9H8Cl3N3 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
(5,8-dichloroquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(11)9-8(5)7(14-12)3-4-13-9;/h1-4H,12H2,(H,13,14);1H |
Clé InChI |
ZEIBDBZOYMDYMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=CC=N2)NN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


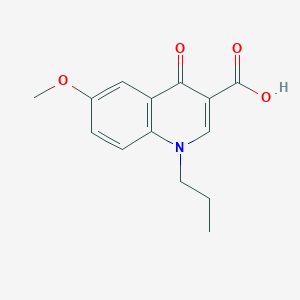

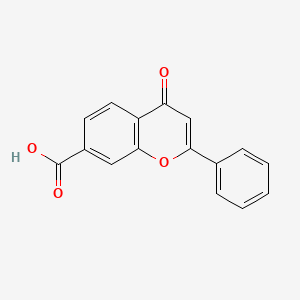
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)


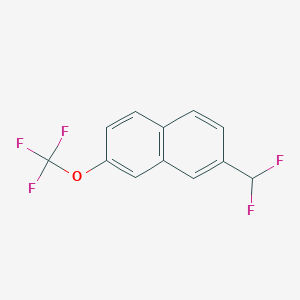
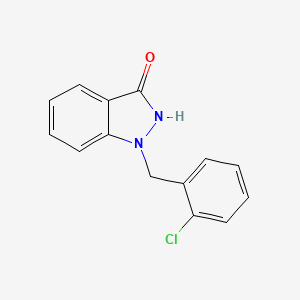
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
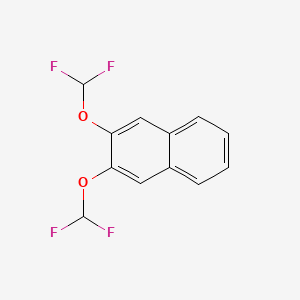
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
